Nefazodone

Overview

Description

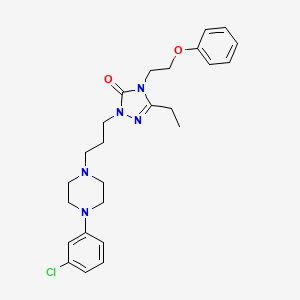

Nefazodone (C₂₅H₃₂ClN₅O₂; molecular weight 470.01) is a phenylpiperazine antidepressant approved for treating major depressive disorder (MDD) . Its pharmacological profile is distinct from tricyclic antidepressants (TCAs), monoamine oxidase inhibitors (MAOIs), and selective serotonin reuptake inhibitors (SSRIs) . This compound acts as a potent 5-HT₂A receptor antagonist, a moderate serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor, and a weak α₁-adrenergic receptor blocker . This dual mechanism enhances 5-HT₁A-mediated neurotransmission, which may contribute to its anxiolytic properties and efficacy in depression with comorbid anxiety . The recommended therapeutic dose ranges from 300–600 mg/day .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nefazodone hydrochloride can be synthesized through the direct conversion of semicarbazide dihydrochloride into this compound hydrochloride. This process involves a reaction with triethyl orthopropionate in the presence of trimethylsilylchloride and hydrochloric acid . Another method involves the preparation of the this compound intermediate 2-phenoxyethylamine by reacting 2-phenoxyacetaldehyde with ammonia gas to obtain the corresponding imine, which is then reduced to obtain the target product .

Industrial Production Methods

The industrial production of this compound hydrochloride typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to ensure high yield and purity. The process involves the use of readily available materials and reagents, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Nefazodone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include ketoconazole, troleandomycin, and anti-P450-3A antibody for inhibiting specific metabolic pathways . The reactions typically occur under controlled conditions to ensure the formation of desired products.

Major Products Formed

The major products formed from the chemical reactions of this compound include hydroxythis compound, meta-chlorophenylpiperazine (mCPP), and triazoledione . These metabolites play a crucial role in the drug’s pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Pharmacological Profile

Nefazodone acts primarily as a selective antagonist of serotonin 5-HT2A receptors and moderately inhibits the reuptake of serotonin and norepinephrine. This dual mechanism contributes to its efficacy in treating depression while minimizing some common side effects associated with other antidepressants, such as weight gain and sexual dysfunction .

Key Characteristics:

- Mechanism of Action: Serotonin 5-HT2A receptor antagonist; inhibits serotonin and norepinephrine reuptake.

- Dosage: Therapeutic dosages typically range from 300 to 600 mg/day.

- Side Effects: Generally fewer anticholinergic effects compared to tricyclic antidepressants, but may cause dizziness, dry mouth, and visual disturbances .

Major Depressive Disorder

This compound has been shown to be effective in treating major depressive disorder, particularly in patients who may not respond well to selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants. Clinical trials have demonstrated that this compound produces significant improvements in depression symptoms compared to placebo .

Clinical Trial Data:

| Study Type | Duration | Sample Size | Efficacy Results |

|---|---|---|---|

| Short-term Trial | 6-8 weeks | Varies | Significant improvement over placebo; comparable to imipramine and SSRIs |

| Long-term Study | Up to 1 year | Varies | Effective in preventing relapse in chronic cases |

Alcohol Dependence

Research has indicated that this compound may also play a role in the treatment of alcohol dependence. A comparative study found that this compound had similar retention rates as naltrexone, suggesting potential benefits in managing alcohol use disorders .

Retention Rates:

| Treatment Group | Retention Rate (%) |

|---|---|

| This compound | 72.9 |

| Naltrexone | 59.0 |

| Placebo | 79.4 |

Case Studies

Several case studies have highlighted the potential risks associated with this compound, particularly concerning liver function.

Case Study Overview

- Patient A (54-year-old female) : Developed jaundice after six weeks on this compound; progressed to hepatic encephalopathy requiring liver transplantation.

- Patient B (16-year-old female) : Experienced nausea and jaundice after three months; ultimately required liver transplant but recovered well post-surgery.

- Patient C (57-year-old female) : Showed signs of severe liver inflammation after six months; improved without surgical intervention.

These cases suggest that while this compound can be effective, it carries risks of hepatotoxicity that warrant regular monitoring of liver function during treatment .

Mechanism of Action

Nefazodone exerts its effects by acting as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibiting pre-synaptic serotonin (5-HT) reuptake . This dual mechanism enhances serotonin synaptic transmission and may also enhance 5-HT1A-mediated transmission . Additionally, this compound weakly inhibits the reuptake of norepinephrine .

Comparison with Similar Compounds

Trazodone

Nefazodone shares structural similarities with trazodone, another phenylpiperazine antidepressant. Both inhibit 5-HT reuptake and block 5-HT₂A receptors. However, this compound exhibits greater 5-HT₂A receptor selectivity and lacks trazodone’s potent α₁-adrenergic and histamine H₁ receptor antagonism, resulting in fewer sedative and hypotensive side effects .

Selective Serotonin Reuptake Inhibitors (SSRIs)

In head-to-head trials, this compound demonstrated comparable efficacy to SSRIs like fluoxetine, paroxetine, and sertraline but with divergent side effect profiles . Key differences include:

- Side Effects : this compound causes fewer SSRI-associated gastrointestinal disturbances (e.g., nausea, diarrhea) and sexual dysfunction but has higher rates of dizziness, dry mouth, and visual disturbances .

- Anxiolytic Effects : this compound’s 5-HT₂A antagonism may provide faster relief for anxiety symptoms in depressed patients compared to SSRIs .

- Sleep : Unlike SSRIs, which disrupt sleep architecture, this compound improves sleep continuity and reduces awakenings, akin to TCAs but without anticholinergic risks .

Table 1: Efficacy Comparison with SSRIs (HAM-D Score Reductions)

| Drug | Baseline HAM-D | Week 6 HAM-D | Response Rate (%) | |

|---|---|---|---|---|

| This compound | 24.5 | 12.1 | 65 | |

| Paroxetine | 24.8 | 11.9 | 63 | |

| Fluoxetine | 25.1 | 12.3 | 67 |

Tricyclic Antidepressants (TCAs)

This compound matches the efficacy of TCAs like imipramine in treating MDD but with superior tolerability . Key distinctions:

- Adverse Effects : this compound has minimal anticholinergic, antihistaminergic, and cardiotoxic effects, reducing risks of dry mouth, constipation, and overdose fatalities .

- Dropout Rates : In clinical trials, 12% of this compound-treated patients discontinued due to side effects versus 21.8% for imipramine .

Table 2: Adverse Event Incidence (%)

| Side Effect | This compound | Imipramine | Paroxetine | |

|---|---|---|---|---|

| Nausea | 21 | 18 | 31 | |

| Dry Mouth | 19 | 35 | 14 | |

| Dizziness | 12 | 22 | 8 | |

| Sexual Dysfunction | 2 | 5 | 15 |

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

While this compound inhibits both 5-HT and NE reuptake, its NE effects are weaker than SNRIs like venlafaxine. This may explain its lower efficacy in severe melancholic depression but better tolerability in patients with anxiety-predominant symptoms .

Biological Activity

Nefazodone is an antidepressant that belongs to the class of serotonin receptor antagonists and reuptake inhibitors. It is primarily used for the treatment of major depressive disorder and has been investigated for its efficacy in various psychiatric conditions. This article details the biological activity of this compound, including its pharmacological mechanisms, clinical efficacy, case studies, and safety profile.

This compound's primary pharmacological actions include:

- Serotonin Reuptake Inhibition : this compound inhibits the presynaptic uptake of serotonin (5-HT), which increases serotonin availability in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) but with a distinct profile due to its additional receptor interactions .

- 5-HT2 Receptor Antagonism : It acts as an antagonist at 5-HT2 receptors, which may contribute to its antidepressant effects and reduce side effects commonly associated with SSRIs, such as sexual dysfunction .

- Norepinephrine Reuptake : this compound also exhibits weak inhibition of norepinephrine reuptake, although this effect is less pronounced compared to its action on serotonin .

- Alpha-Adrenergic Receptor Antagonism : The drug antagonizes alpha(1)-adrenergic receptors, which can lead to sedation and muscle relaxation .

Clinical Efficacy

Several clinical trials have demonstrated the efficacy of this compound in treating major depression:

- A double-blind, placebo-controlled trial involving 120 hospitalized patients showed that this compound significantly reduced depression scores compared to placebo (p < 0.01) on the Hamilton Rating Scale for Depression (HAM-D) .

- In another study focusing on post-traumatic stress disorder (PTSD), this compound was found to improve symptoms significantly compared to placebo (p = 0.04), indicating its potential utility beyond depression .

Case Studies and Safety Profile

Despite its efficacy, this compound has been associated with severe hepatotoxicity, leading to its withdrawal from the U.S. market in 2004. Notable case studies include:

- Case Study 1 : A 54-year-old woman developed jaundice and hepatic encephalopathy after six weeks of treatment, ultimately requiring a liver transplant .

- Case Study 2 : A 16-year-old girl experienced similar symptoms after three months on this compound, leading to liver transplantation as well .

- Case Study 3 : A 57-year-old woman reported fatigue and clay-colored stools after six months; her liver function improved without surgery after discontinuation of the drug .

These cases suggest that hepatotoxicity may be related to an idiosyncratic reaction potentially mediated by a metabolite of this compound.

Mitochondrial Toxicity

Research has indicated that this compound can profoundly inhibit mitochondrial respiration in liver cells, contributing to its hepatotoxic profile. This effect was observed in both isolated rat liver mitochondria and human HepG2 cells, with Complex I being identified as a primary target . The drug's impact on mitochondrial function underscores the importance of monitoring liver function during treatment.

Summary Table of Biological Activity

| Property | Detail |

|---|---|

| Drug Class | Serotonin receptor antagonist and reuptake inhibitor |

| Primary Mechanisms | Serotonin reuptake inhibition, 5-HT2 antagonism |

| Efficacy in Depression | Significant reduction in HAM-D scores compared to placebo |

| Efficacy in PTSD | Improvement in PTSD symptoms compared to placebo |

| Hepatotoxicity Risk | Documented cases of severe liver failure |

| Mitochondrial Impact | Inhibits mitochondrial respiration; targets Complex I |

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for assessing Nefazodone’s efficacy in chronic depression trials?

The Hamilton Rating Scale for Depression (HRSD-24) is a validated tool for quantifying depressive symptoms, with remission defined as a score ≤8 . In randomized controlled trials (RCTs), baseline scores ≥20 ensure enrollment of patients with clinically significant depression. Blinded raters should administer the scale to minimize bias, and response criteria (e.g., ≥50% score reduction) should align with endpoints like remission and satisfactory response .

Q. How should researchers monitor common adverse effects of this compound in clinical studies?

Standardized protocols must include regular liver function tests (LFTs) due to hepatotoxicity risks (incidence: ~1/250,000–300,000 patient-years) . Weight changes should be tracked longitudinally, as this compound shows less short-term weight gain compared to SSRIs like paroxetine but may differ in long-term outcomes . Adverse event reporting should follow MedDRA guidelines, with emphasis on somnolence, dry mouth, and dizziness .

Q. What analytical techniques ensure specificity in quantifying this compound hydrochloride and its impurities?

Reverse-phase HPLC with UV detection (250 nm) is recommended, using a C18 column (5 µm, 4.6 × 625 mm) and a mobile phase of acetonitrile-phosphate buffer (pH 3.0). System suitability requires resolution ≥2.0 between this compound and related compounds (e.g., Compound A, RRT 0.89). Impurity limits follow USP standards: ≤0.2% for unknown impurities and ≤0.5% total impurities .

Advanced Research Questions

Q. How can researchers design trials to evaluate this compound’s synergy with psychotherapy?

A three-arm RCT comparing this compound monotherapy (600 mg/day), cognitive behavioral-analysis psychotherapy (16–20 sessions), and combined therapy is optimal. Primary endpoints should include remission rates (HRSD-24 ≤8), with stratification by chronicity and comorbidities. Blinding challenges can be mitigated by using independent raters for psychotherapy outcomes .

Q. What methodologies address contradictory data on this compound’s metabolic effects?

Controlled studies must differentiate drug-induced weight changes from nonspecific recovery effects. For example, imipramine causes more weight gain than this compound, while fluoxetine’s effects vary between short-term loss and long-term gain . Mixed-effects models can adjust for baseline BMI, diet, and physical activity. Meta-analyses should account for study duration and placebo response rates (~10% weight gain in controls) .

Q. What strategies are critical for hepatotoxicity risk assessment in long-term studies?

Prospective monitoring should include monthly LFTs (ALT, AST, bilirubin) and discontinuation thresholds (e.g., ALT >3× ULN). Pharmacovigilance systems must capture post-marketing data, as pre-existing liver disease does not predict risk . Sensitivity analyses should exclude patients with confounding factors (e.g., alcohol use) to isolate drug effects .

Q. How can researchers resolve discrepancies in weight change outcomes across studies?

Cohort studies with repeated-measures ANOVA can model time-dependent effects. For example, this compound’s weight profile diverges from SSRIs after 12 weeks, necessitating ≥6-month follow-ups. Covariates like appetite changes and metabolic biomarkers (leptin, ghrelin) should be analyzed to identify mechanistic pathways .

Q. How do pharmacopeial revisions impact this compound’s analytical method validation?

Recent USP updates revised impurity limits (e.g., unknown impurities from 0.1% to 0.2%) and clarified relative retention times (RRTs) for related compounds . Researchers must validate methods under current guidelines, including robustness testing (pH ±0.2, flow rate ±10%) and stability-indicating assays (e.g., forced degradation under heat/light) .

Q. What pharmacokinetic interactions should be prioritized in this compound studies?

this compound inhibits CYP3A4, increasing plasma levels of substrates like triazolam and simvastatin. Interaction studies should use probe cocktails to assess CYP450 inhibition/induction. Population pharmacokinetics (PopPK) models can identify covariates (e.g., age, hepatic function) affecting clearance .

Q. How can blinding integrity be maintained in trials comparing pharmacotherapy and psychotherapy?

Blinding raters to treatment allocation and using separate teams for drug administration and psychotherapy delivery reduces bias. Placebo-controlled arms with matched psychotherapy (e.g., supportive counseling) ensure comparability. Blinding success should be assessed via post-trial questionnaires .

Properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBKIVRKKCLPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82752-99-6 (hydrochloride) | |

| Record name | Nefazodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023357 | |

| Record name | Nefazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4), 6.98e-02 g/L | |

| Record name | SID49666410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from 2-propanol/heptane | |

CAS No. |

83366-66-9, 82752-99-6 | |

| Record name | Nefazodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83366-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefazodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NEFAZODONE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nefazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEFAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59H4FCV1TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nefazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83-84 °C, Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/, 83 - 84 °C | |

| Record name | Nefazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nefazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.